N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic aldehydes under acidic conditions. For example, the reaction can be carried out in methanol using a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Another benzoxazole derivative with similar biological activities.
Uniqueness
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C26H24Cl2N2O5 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H24Cl2N2O5/c1-4-32-21-11-16(12-22(33-5-2)24(21)34-6-3)25(31)29-18-9-7-15(8-10-18)26-30-20-14-17(27)13-19(28)23(20)35-26/h7-14H,4-6H2,1-3H3,(H,29,31) |
InChI Key |
BFSFQAKMGUVRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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